4-hydroxynaphthalene-2-sulfonamide

Description

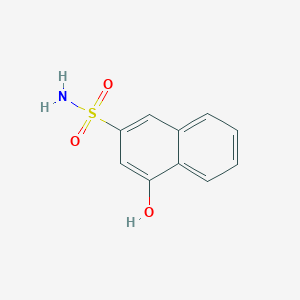

4-Hydroxynaphthalene-2-sulfonamide is a naphthalene derivative featuring a hydroxyl (-OH) group at position 4 and a sulfonamide (-SO₂NH₂) group at position 2.

Propriétés

Numéro CAS |

116-64-3 |

|---|---|

Formule moléculaire |

C10H9NO3S |

Poids moléculaire |

223.25 g/mol |

Nom IUPAC |

4-hydroxynaphthalene-2-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14) |

Clé InChI |

UVUPYJHRUARFIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |

Autres numéros CAS |

116-64-3 |

Origine du produit |

United States |

Méthodes De Préparation

Classical Sulfonation-Amination Pathway

The classical approach involves sequential sulfonation of naphthalene followed by amination. In a representative procedure, 1-nitronaphthalene undergoes sulfonation at the 2-position using chlorosulfonic acid at 110°C for 4 hours, yielding 1-nitro-2-sulfonyl chloride naphthalene . Subsequent ammoniation with aqueous ammonia (16% concentration) at 19°C for 3.5 hours achieves 85–90% conversion to the sulfonamide intermediate . Hydrolysis of the nitro group to a hydroxyl moiety is accomplished via alkaline conditions (10% NaOH, 105°C, 5 hours), followed by acidification to pH 4.5 with HCl, affording the target compound in 96% purity .

Key Parameters:

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 110 | 4 | 96.88 |

| Amination | NH₃ (aq) | 19 | 3.5 | 90 |

| Hydrolysis | NaOH (10%) | 105 | 5 | 99 |

This method’s limitations include the use of corrosive chlorosulfonic acid and challenges in regioselectivity. Modulating the molar ratio of chlorosulfonic acid to naphthalene derivatives (3:1 optimal) minimizes polysubstitution .

Diazotization-Coupling Strategy

An alternative route employs diazotization of 4-aminonaphthalene-2-sulfonamide, as demonstrated in sulfonamide dye synthesis . The amino group is diazotized with NaNO₂/HCl at 0–5°C, generating a reactive diazonium salt. Coupling with β-naphthol under alkaline conditions introduces the hydroxyl group, achieving 78–82% yields .

Reaction Scheme:

-

Diazotization:

-

Coupling:

This method avoids harsh sulfonation conditions but requires meticulous pH control during coupling. Impurities from side reactions (e.g., ortho-coupling) necessitate recrystallization from ethanol, reducing overall yield to 70–75% .

SN2-Oxidation Cascade for Heteroaryl Systems

Recent advances adapt SN2-oxidation cascades for sulfonamide synthesis . While optimized for heteroaryl substrates, the methodology is extensible to naphthalene systems. Disulfane intermediates react with amines in acetonitrile at 80°C, followed by oxidation with H₂O₂ to install the sulfonamide group .

Optimized Conditions:

This method offers improved regioselectivity over classical approaches but suffers from lower yields in naphthalene systems compared to heterocycles .

Industrial-Scale Production Considerations

Industrial methods prioritize cost-efficiency and safety:

-

Continuous Flow Sulfonation: Reduces exposure to corrosive reagents, achieving 94% yield at 100°C .

-

Recycling of Byproducts: Unreacted chlorosulfonic acid is neutralized to Na₂SO₄ for disposal .

-

Crystallization Optimization: Ethanol/water mixtures (3:1) enhance product purity to 99.5% with minimal yield loss .

Analyse Des Réactions Chimiques

4-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The sulfonamide group can participate in substitution reactions, often facilitated by strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

4-Hydroxynaphthalene-2-sulfonamide exhibits significant antibacterial properties. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. This mechanism allows them to be effective against a range of bacterial infections, including urinary tract infections and respiratory infections .

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in cancer treatment. They have been shown to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. This inhibition can disrupt the acid-base balance in tumors, leading to reduced tumor viability .

Carbonic Anhydrase Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), which are important therapeutic targets for conditions such as glaucoma and certain types of cancer. Inhibitors like this compound can help manage intraocular pressure in glaucoma patients by reducing aqueous humor production .

Chromatographic Techniques

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its properties allow it to be effectively used as a standard or reference material in chromatographic assays . The compound can be analyzed using reverse-phase HPLC with acetonitrile-water mixtures, which are suitable for mass spectrometry applications .

Case Study: Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry examined the efficacy of various sulfonamides against common pathogens. It was found that this compound demonstrated comparable activity to established antibiotics, making it a candidate for further development as an antimicrobial agent .

Research on Anticancer Mechanisms

Research conducted on the anticancer properties of sulfonamides highlighted the role of this compound in inhibiting tumor cell proliferation through carbonic anhydrase inhibition. This study emphasized the need for further exploration into its potential as a therapeutic agent in oncology .

Mécanisme D'action

The mechanism of action of 4-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can interfere with the binding of certain proteins, leading to the activation of pathways that reduce inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

- Structure: Amino (-NH₂) at position 4, hydroxyl (-OH) at position 3, and sulfonic acid (-SO₃H) at position 1.

- Key Differences : The sulfonic acid group (ionizable) versus sulfonamide (hydrogen-bonding capable) and substituent positions alter electronic properties. This compound is used industrially, whereas sulfonamides are more common in drug design .

Sodium Naphthalene-2-sulphonate

- Structure : Sulfonate (-SO₃⁻Na⁺) at position 2.

- Key Differences : Ionic sulfonate vs. neutral sulfonamide. The sodium salt is water-soluble and used in industrial processes, contrasting with sulfonamides’ biological applications .

Structural Analogs with Varied Substituents

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide

- Structure: Naphthalene-2-sulfonamide linked to a 4-phenoxyphenyl group.

- Key Differences: The bulky phenoxyphenyl substituent may hinder membrane permeability compared to the hydroxyl group in 4-hydroxynaphthalene-2-sulfonamide. This compound’s molecular weight (375.44 g/mol) exceeds the target compound’s estimated weight (~223 g/mol), impacting pharmacokinetics .

Ethyl 4-((Naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate

- Structure : Naphthalene-2-sulfonamide attached to a methylcyclohexane-ester group.

- Key Differences : The cyclohexane-ester moiety increases hydrophobicity, likely enhancing blood-brain barrier penetration compared to the hydrophilic hydroxyl group in the target compound. Such derivatives are studied for anticancer activity .

Complex Derivatives with Azo and Multiple Functional Groups

Sodium 6-Amino-5-[[2-[(Ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate

- Structure: Azo (-N=N-) groups, amino (-NH₂), hydroxyl (-OH), and sulfonate (-SO₃⁻Na⁺) substituents.

- Key Differences : The azo groups and dual sulfonate/sulfonamide functionalities make this compound a candidate for dye applications. Its molecular weight (557.58 g/mol) and ionic nature contrast sharply with the simpler target compound .

Calmagite (1-(1-Hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic Acid)

- Structure : Azo group and sulfonic acid at position 4.

- Key Differences : Used as a metallochromic indicator due to its pH-sensitive azo group, highlighting how functional group diversity drives application specificity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Topological Indices : Derivatives with sulfonamide groups (e.g., ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate) show predictive anticancer activity in computational models, suggesting the target compound’s hydroxyl group may optimize binding interactions .

- Safety Profiles : Sulfonic acids (e.g., naphthalene-2-sulphonic acid) are classified as irritants, while sulfonamides may exhibit lower acute toxicity but higher bioactivity .

- Solubility Trends : Hydroxyl and sulfonamide groups enhance aqueous solubility compared to sulfonates, critical for oral drug bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxynaphthalene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of naphthalene derivatives followed by amidation. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., H₂SO₄ for sulfonation) critically affect yield. For example, sodium salts of naphthalenesulfonic acid intermediates (e.g., naphthalene-2-sulfonic acid sodium salt) are often used to improve solubility and reactivity . Monitoring reaction progress via HPLC or TLC is recommended to optimize stoichiometry and minimize side products.

Q. How can spectroscopic methods confirm the presence of the sulfonamide group in this compound?

- Methodological Answer :

- IR Spectroscopy : Look for S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H bending near 1600 cm⁻¹.

- NMR : The sulfonamide proton (N–H) appears as a broad singlet at δ 6.5–7.5 ppm in DMSO-d₆. Aromatic protons from the naphthalene ring show splitting patterns consistent with substitution at positions 2 and 4 .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 355.40 for related sulfonamides) confirm the molecular formula .

Q. What analytical techniques are used to determine the purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm molecular packing and purity. For example, monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 8.0694 Å, b = 15.2168 Å) provide structural validation .

- Elemental Analysis : Match experimental C, H, N, and S content to theoretical values (e.g., C₁₉H₁₇NO₄S has 64.21% C, 4.79% H) .

- HPLC with UV Detection : Use reverse-phase columns (C18) and mobile phases like acetonitrile/water (70:30) to quantify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Systematic studies under controlled conditions (pH, temperature, ionic strength) are essential. For instance, sulfonic acid derivatives exhibit higher solubility in polar solvents (e.g., water) due to ionization, while neutral sulfonamides are more soluble in DMSO. Conflicting data may arise from polymorphic forms or hydration states, which can be clarified via differential scanning calorimetry (DSC) or dynamic vapor sorption (DVS) .

Q. How to design a study investigating the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use crystallographic data (e.g., PDB IDs) to model binding interactions. For example, sulfonamide groups often bind to zinc-containing active sites in enzymes .

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates and varying inhibitor concentrations.

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy changes during binding .

Q. What computational approaches predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For example, the hydroxyl group at position 4 and sulfonamide at position 2 direct electrophilic substitution to the naphthalene ring’s α-positions .

Q. How to optimize reaction conditions for synthesizing this compound using design of experiments (DoE)?

- Methodological Answer :

- Variables : Temperature (80–120°C), catalyst concentration (5–15 mol%), and reaction time (6–24 hrs).

- Response Surface Methodology (RSM) : Identify interactions between variables to maximize yield.

- Validation : Confirm optimized conditions with triplicate runs and ANOVA analysis .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group during sulfonation to prevent over-sulfonation.

- Chromatographic Purification : Use silica gel columns with ethyl acetate/hexane gradients to isolate the target compound.

- In Situ Monitoring : ReactIR tracks intermediate formation and minimizes side reactions .

Q. What is the role of this compound as a chelating agent in metal ion analysis?

- Methodological Answer : The compound forms stable complexes with transition metals (e.g., Zr⁴⁺, Th⁴⁺) via its sulfonic acid and hydroxyl groups. For example, SPADNS (a related sulfonamide) is used in colorimetric assays for fluoride detection, with λₐᵦₛ at 570 nm .

Notes

- Advanced questions emphasize methodological rigor, replication, and interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.